Fisogatinib, also known as Fisogatinib, is a potent and selective, type I irreversible inhibitor of fibroblast growth factor receptor 4 (FGFR4). [] It was specifically developed to inhibit the tyrosine kinase activity of FGFR4. [] Fisogatinib has shown promise as a potential therapeutic agent for the treatment of hepatocellular carcinoma (HCC), particularly in patients with tumors that exhibit aberrant expression of fibroblast growth factor 19 (FGF19). [, ]
Molecular Structure Analysis
While the exact molecular structure isn't explicitly provided, one article refers to Fisogatinib as "N-((3S,4S)-3-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)tetrahydro-2H-pyran-4-yl)acrylamide". [] This indicates the presence of a quinazoline core, a common motif in kinase inhibitors.
Mechanism of Action
Fisogatinib exerts its therapeutic effect by selectively binding to FGFR4 and preventing the binding of its ligand, FGF19. [] This, in turn, inhibits FGFR4 activation and downstream signaling, ultimately leading to the inhibition of tumor cell proliferation in FGFR4-overexpressing cells. [, ]
Studies have shown that Fisogatinib binds to FGFR4 in a manner that prevents the binding of adenosine triphosphate (ATP), a crucial molecule for kinase activity. [] The irreversible nature of this binding further enhances its inhibitory effects. []
Applications
Targeting FGFR4 in HCC: Fisogatinib has demonstrated promising results in preclinical studies and clinical trials for the treatment of HCC, particularly in patients with tumors that overexpress FGF19. [, , , ] A phase I clinical trial of Fisogatinib in patients with advanced HCC showed promising antitumor activity in FGF19-positive patients, with a 17% overall response rate. []
Validating FGFR4 as a Therapeutic Target: The identification of acquired resistance mutations in FGFR4 following Fisogatinib treatment further validates this receptor tyrosine kinase as a driver of HCC. [] This finding highlights the importance of FGFR4 inhibition and supports the development of next-generation inhibitors that can overcome such resistance mechanisms.
Investigating Combination Therapies: Researchers are exploring the potential of combining Fisogatinib with other therapeutic agents, such as anti-PD-L1 antibodies like CS1001, to enhance its efficacy in treating HCC. []
Exploring Applications in Other Cancers: Preliminary research suggests potential applications of Fisogatinib in treating other cancers, such as gastric cancer, where FGFR4 signaling may play a role. []
Future Directions
Developing Next-Generation Inhibitors: Further research is needed to develop next-generation FGFR4 inhibitors that can overcome acquired resistance mutations and potentially target a broader range of FGFR4-driven cancers. []
Expanding Applications to Other Cancer Types: Preclinical studies exploring the potential of Fisogatinib in other cancer types, such as colorectal cancer [, ], rhabdomyosarcoma [], and invasive lobular carcinoma [], may pave the way for expanded clinical applications.
Related Compounds
BLU-554
Compound Description: BLU-554 is the former name of the investigational drug Fisogatinib. Like Fisogatinib, it is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It functions by binding to FGFR4 and blocking the binding of its ligand, FGF19, thereby inhibiting FGFR4 activation and downstream signaling. [, , , , , , , , , , , , , , , ]
Relevance: BLU-554 is the same compound as Fisogatinib, just referred to by its previous name. It shares the same structure, activity, and mechanism of action as Fisogatinib. [, , , , , , , , , , , , , , , ]
Gatekeeper-Agnostic Pan-FGFR Inhibitor
Compound Description: This refers to a class of FGFR inhibitors that are not affected by mutations in the gatekeeper residue of FGFR4. The specific compound is not named in the provided papers. [, ]
Relevance: This class of inhibitors is relevant to Fisogatinib because they target the same pathway (FGF19/FGFR4) but are designed to overcome resistance mechanisms, such as gatekeeper mutations, that can limit the efficacy of Fisogatinib. This highlights the importance of developing next-generation inhibitors that can address these resistance mechanisms. [, ]
ABSK012
Compound Description: ABSK012 is a next-generation small molecule FGFR4 inhibitor developed by Abbisko Therapeutics. It exhibits strong activity against both wild-type FGFR4 and FGFR4 mutants, including those resistant to first-generation inhibitors like Fisogatinib (BLU-554). []
Relevance: ABSK012 is directly compared to Fisogatinib (BLU-554) as a more effective alternative for treating cancers with FGFR4 mutations that confer resistance to Fisogatinib. It demonstrates the need for next-generation inhibitors that can overcome resistance mechanisms and highlights the ongoing development of such compounds. []
Compounds with 2,6-Naphthyridine Scaffold
Compound Description: These are a class of compounds containing the 2,6-naphthyridine core structure. One specific analog, compound 11, is highlighted for its nanomolar potency against FGFR4, selectivity over FGFR1-3, and efficacy in HCC xenograft models. []
Relevance: These compounds, particularly compound 11, are structurally related to Fisogatinib and designed as selective FGFR4 inhibitors. They demonstrate how researchers are exploring different chemical scaffolds to achieve potent and selective FGFR4 inhibition, potentially leading to improved therapeutic options for HCC. []
KX2-391
Compound Description: KX2-391 is a small molecule inhibitor of the SRC tyrosine kinase. []
Relevance: While not structurally related to Fisogatinib, KX2-391 was found to synergistically suppress CRC metastasis in combination with the FGFR4 inhibitor BLU-554. This suggests a potential therapeutic strategy combining Fisogatinib with SRC inhibitors to target multiple pathways involved in cancer progression. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bis-propargyl-PEG3 is a PEG derivative containing two propargyl groups. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics. Urea hydrogen peroxide is a mixture obtained by combining equimolar amounts of hydrogen peroxide and urea. It has a role as an oxidising agent, a reagent and a disinfectant. It contains a hydrogen peroxide and a urea. Carbamide peroxide, also known as urea-hydrogen peroxide, is a water-soluble, white crystalline solid compound consisting of hydrogen peroxide and urea. As it is a source of hydrogen peroxide, it can be found in disinfecting and dental bleaching products. Some adverse effects of carbamide peroxide as a dental bleaching agent include dentin sensitivity and/or gingival irritation led by unstable and reactive H+ free radicals and low pH from prolonged use. It may also alter enamel surface morphology via enamel mineral loss and surface roughening. The FDA considers carbamide peroxide to be safe in oral mucosal injury drug products as an oral wound healing agent, although there is insufficient data to establish general recognition of the effectiveness of this ingredient as an oral wound healing agent. It is available in OTC otic drugs as non-water, non-oil-based solutions used to soften, loosen and remove excessive ear wax, or cerumen. Carbamide Peroxide is an agent composed of urea and hydrogen peroxide. As an earwax removal agent, carbamide peroxide releases, upon administration into the ear, oxygen and causes foaming which helps soften, loosen and remove excessive earwax. It is also used as a disinfectant and in dentistry for its teeth whitening effects. A urea peroxide compound that is commonly used in tooth whitening agents; topical anti-infective agents, and earwax remover. See also: Hydrogen Peroxide (has active moiety); Carbamide peroxide; sodium fluoride (component of).
Bis-propargyl-PEG4 is a PEG derivative containing two propargyl groups. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Bis-propargyl-PEG5 is a crosslinker containing two propargyl groups at each terminal end. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages.
Bis-propargyl-PEG6 is a crosslinker containing two propargyl groups at each terminal end. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages.
Bis-propargyl-PEG7 is a crosslinker containing two propargyl groups at each terminal end. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages.
Bis-propargyl-PEG8 is a PEG derivative containing two propargyl groups. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Bis-propargyl-PEG9 is a crosslinker containing two propargyl groups at each terminal end. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages.